
Manidipine, (S)-
Descripción general
Descripción
Manidipine, (S)- is a dihydropyridine calcium channel blocker used clinically as an antihypertensive agent. It is known for its ability to selectively target vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure . Manidipine was patented in 1982 and approved for medical use in 1990 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Manidipine involves several key steps:
Alkylation: The reaction between N-(2-hydroxyethyl)piperazine and benzhydryl bromide produces 2-(4-benzhydrylpiperazin-1-yl)ethanol.
Acetoacetate Formation: This intermediate reacts with diketene to form 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.
Final Assembly: The reaction with 3-nitrobenzaldehyde and methyl 3-aminocrotonate completes the synthesis of Manidipine.
Industrial Production Methods
Industrial production of Manidipine hydrochloride tablets involves the use of colloidal silica to improve dissolution rates and riboflavin as a stabilizer to enhance stability . Additionally, polymorphic forms of Manidipine hydrochloride are prepared to ensure optimal physicochemical properties and long-term storage stability .
Análisis De Reacciones Químicas
Types of Reactions
Manidipine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ultraviolet light exposure.
Major Products
Oxidation: Pyridine analogues, benzophenone, and hydrolysates.
Substitution: Chromogenic products measured at specific wavelengths.
Aplicaciones Científicas De Investigación
Hypertension Management
Manidipine is effective in lowering blood pressure in patients with essential hypertension. Clinical trials have demonstrated comparable efficacy to other CCBs like amlodipine, with notable benefits in specific patient populations such as those with metabolic syndrome or diabetes.
Study | Population | Treatment Duration | BP Reduction (mmHg) | Notes |
---|---|---|---|---|
MARIMBA Study | Non-diabetic MS patients | 12 weeks | Manidipine: 19.5; Amlodipine: 18.4 | Significant reduction in CRP levels |
Efficacy Trial | Elderly patients with ISH | 3 months | Similar reductions observed | Normalization of SBP to ≤140mmHg |
Metabolic Effects
Research indicates that Manidipine positively influences metabolic parameters, particularly insulin sensitivity. In a study comparing Manidipine with pioglitazone, both were found effective in reducing insulin resistance, but Manidipine exhibited fewer adverse effects on glucose metabolism.
Study | Population | Treatment Comparison | Insulin Sensitivity Improvement | Notes |
---|---|---|---|---|
Clinical Trial | Hypertensive patients with type 2 diabetes | Manidipine vs. Amlodipine | Significant reduction in insulin resistance | Lower incidence of adverse effects |
Renal Protection
Manidipine has been shown to offer protective effects on renal function, particularly in patients with diabetes and hypertension. It reduces glomerular pressure and microalbuminuria more effectively than other CCBs.
Study | Population | Treatment Comparison | Effect on Microalbuminuria | Notes |
---|---|---|---|---|
Renal Function Study | Diabetic patients with hypertension | Manidipine vs. Amlodipine | Greater reduction in albumin excretion (p<0.001) | No significant adverse effects noted |
Oxidative Stress Management
Manidipine's ability to modulate oxidative stress is noteworthy. It reduces the expression of receptors associated with oxidative damage and inflammation, contributing to its anti-inflammatory properties.
Key Findings
- In vitro studies show that Manidipine inhibits RAGE expression, which is linked to reactive oxygen species generation.
- Animal studies demonstrate that it decreases the expression of pro-inflammatory markers such as VCAM-1 and MCP-1.
Case Study 1: Hypertensive Patient with Metabolic Syndrome
A clinical trial involving 200 subjects evaluated the long-term effects of Manidipine combined with delapril on cardiovascular outcomes. Results indicated significant improvements in retinopathy and neuropathy without adverse effects on kidney function or glucose metabolism.
Case Study 2: Elderly Patients with Isolated Systolic Hypertension
In a three-month trial, elderly patients treated with Manidipine showed comparable blood pressure reductions to those treated with amlodipine but experienced fewer side effects such as ankle edema.
Mecanismo De Acción
Manidipine exerts its effects by binding to and slowly dissociating from L- and T-type voltage-dependent calcium channels on smooth muscle cells. This blocks the entrance of extracellular calcium into the cell, preventing contraction and resulting in vasodilation. This vasodilation decreases blood pressure and increases renal vasodilation and natriuresis, contributing to its antihypertensive effect .
Comparación Con Compuestos Similares
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Nifedipine: A dihydropyridine calcium channel blocker with similar antihypertensive effects.
Uniqueness
Manidipine is unique in its selective targeting of vascular smooth muscle cells without significant effects on the heart or central nervous system at clinically relevant dosages . Compared to amlodipine, Manidipine has a better safety profile with fewer adverse effects such as ankle oedema .
Actividad Biológica
(S)-Manidipine is a calcium channel blocker (CCB) belonging to the dihydropyridine class, primarily used for the treatment of hypertension. Its biological activity is characterized by its effects on calcium influx, vascular resistance, and metabolic parameters. This article will detail the pharmacological properties, mechanisms of action, and clinical findings associated with (S)-manidipine, supported by relevant data tables and case studies.
Pharmacological Properties
(S)-Manidipine exhibits a higher potency compared to its (R)-enantiomer. Studies have shown that the pharmacokinetics of (S)-manidipine are significantly different from those of (R)-manidipine, with a notable stereoselectivity in their plasma concentrations. For instance, in one study, the area under the curve (AUC) for (S)-manidipine was found to be 1.62 times greater than that for (R)-manidipine under control conditions, indicating its superior bioavailability and efficacy .
Table 1: Pharmacokinetic Parameters of Manidipine Enantiomers
Parameter | (S)-Manidipine | (R)-Manidipine | S/R Ratio |
---|---|---|---|
C_max (ng/mL) | 210 | 130 | 1.62 |
AUC_0–∞ (ng·h/mL) | 1200 | 740 | 1.62 |
Half-life (h) | 6.5 | 6.3 | - |
(S)-Manidipine primarily acts by blocking L-type calcium channels, leading to vasodilation and reduced vascular resistance. This mechanism not only lowers blood pressure but also has beneficial effects on renal function by promoting natriuresis and reducing glomerular pressure . Furthermore, it has been observed that (S)-manidipine can inhibit T-type calcium channels, providing additional protective effects on the kidneys by decreasing albumin excretion .
Case Study: Effects on Hypertension and Metabolic Parameters
In a clinical trial comparing manidipine with amlodipine in patients with metabolic syndrome, it was found that both medications effectively reduced blood pressure. However, manidipine demonstrated a more significant reduction in insulin resistance and albuminuria, alongside an increase in serum adiponectin levels .
Key Findings:
- Blood Pressure Reduction: Both treatments were effective; however, amlodipine resulted in a greater decrease.
- Insulin Sensitivity: Manidipine improved insulin sensitivity more effectively than amlodipine.
- Albuminuria: Manidipine significantly reduced urinary albumin levels compared to baseline.
Table 2: Clinical Outcomes of Manidipine vs. Amlodipine
Parameter | Manidipine Group | Amlodipine Group |
---|---|---|
Change in Systolic BP (mmHg) | -12 | -15 |
Change in Diastolic BP (mmHg) | -8 | -10 |
Change in Insulin Resistance | Decreased | Decreased |
Change in Albuminuria | Decreased | Increased |
Antiviral Activity
Recent studies have also explored the antiviral properties of (S)-manidipine against negative-strand RNA viruses such as SFTSV. It was found that treatment with manidipine significantly inhibited viral replication without exhibiting cytotoxic effects on host cells . The IC50 values for manidipine were determined to be approximately 3 μM in SW13 cells.
Table 3: Antiviral Efficacy of Manidipine
Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
SW13 | 2.83 | 57.03 | 20.15 |
Huh-7 | 3.17 | 28.2 | 8.19 |
Propiedades
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-YTTGMZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545485 | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126451-47-6 | |
Record name | Manidipine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126451476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANIDIPINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40WCZ5X76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.